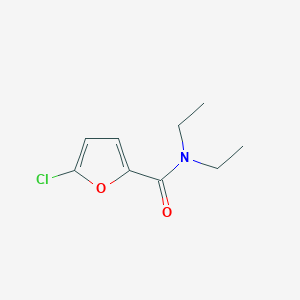
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone, also known as 4-MeO-PCP, is a dissociative drug that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent psychoactive effects.
Scientific Research Applications
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent dissociative effects, similar to other arylcyclohexylamines such as ketamine and PCP. Studies have also investigated its potential as a treatment for depression, anxiety, and other mental health disorders.
Mechanism of Action
The exact mechanism of action of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as an NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which plays a key role in learning, memory, and perception. By blocking this receptor, (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone produces dissociative effects and alters perception.
Biochemical and Physiological Effects
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It can cause sedation, anesthesia, and dissociation, as well as impair cognitive and motor function. It has also been shown to have analgesic effects, which may make it useful as a pain management drug.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, its potent psychoactive effects also make it difficult to use in some experiments, and caution should be taken when handling and administering the drug.
Future Directions
There are several future directions for research on (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is its potential as a treatment for mental health disorders such as depression and anxiety. Other potential applications include its use as a pain management drug and its role in studying the NMDA receptor in various physiological and pathological conditions. However, further research is needed to fully understand its effects and potential applications.
Synthesis Methods
The synthesis of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 1-(4-methylphenyl)piperazine with 1-(5-chlorofuran-2-yl)propan-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone.
properties
IUPAC Name |
(5-chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-6-13(7-5-8)11(14)9-2-3-10(12)15-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBCFVBWEZOMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)

![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)

![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)




![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)